(S)-1-(3-Bromo-4-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines. This compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the bromination of 4-methylacetophenone followed by reductive amination. The reaction conditions typically include:
Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylacetophenone.
Reductive Amination: The brominated product is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to obtain (1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine.
Industrial Production Methods
Industrial production of (1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 4-methylphenylethan-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides in the presence of a base.
Major Products
Oxidation: Imines or nitriles.
Reduction: 4-methylphenylethan-1-amine.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine
- (1S)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine
- (1S)-3-(methylsulfanyl)-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine
Uniqueness
(1S)-1-(3-bromo-4-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring and its stereochemistry. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H12BrN |
---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
InChI Key |
QZOVGJPADSENQV-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)N)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.